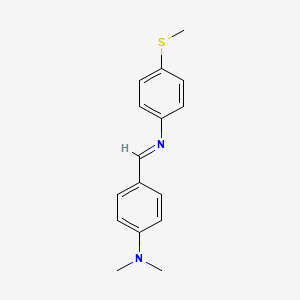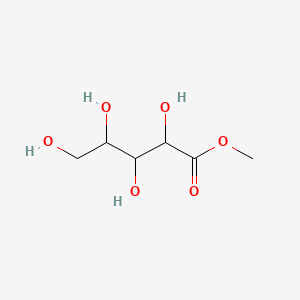
Agn-PC-0loxqy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0loxqy is a complex organic compound with the molecular formula C41H28N2O . It contains a total of 72 atoms, including 28 hydrogen atoms, 41 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The compound features a variety of bonds and rings, including aromatic bonds, six-membered rings, and ten-membered rings .
Preparation Methods
The preparation of Agn-PC-0loxqy involves several synthetic routes and reaction conditions. The primary methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium.
Chemical Reactions Analysis
Agn-PC-0loxqy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-0loxqy has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Agn-PC-0loxqy involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Agn-PC-0loxqy can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0JKHFR: This compound has a similar structure but different functional groups and properties.
This compound: Another compound with a similar molecular formula but different chemical properties.
The uniqueness of this compound lies in its specific arrangement of atoms and bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
6653-11-8 |
|---|---|
Molecular Formula |
C41H28N2O |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,3-bis(1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenyl)urea |
InChI |
InChI=1S/C41H28N2O/c44-39(42-40-31-19-7-1-13-25(31)37(26-14-2-8-20-32(26)40)27-15-3-9-21-33(27)40)43-41-34-22-10-4-16-28(34)38(29-17-5-11-23-35(29)41)30-18-6-12-24-36(30)41/h1-24,37-38H,(H2,42,43,44) |
InChI Key |
QETCUXPZKFZOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)NC(=O)NC67C8=CC=CC=C8C(C9=CC=CC=C96)C1=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)

![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)


